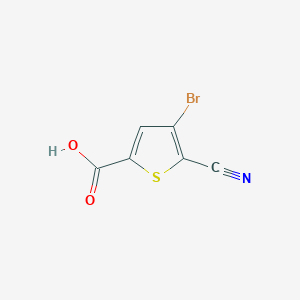
4-Bromo-5-cyanothiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-cyanothiophene-2-carboxylic acid is a chemical compound with the CAS Number: 1521491-96-2 . It has a molecular weight of 232.06 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
One of the most common methods for the synthesis of 4-bromo-2-cyanothiophene is the hydrobromination of 2-cyanothiophene . In this process, 2-cyanothiophene is treated with a solution of hydrobromic acid in water or a polar solvent, such as dichloromethane or acetonitrile .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C6H2BrNO2S/c7-3-1-4 (6 (9)10)11-5 (3)2-8/h1H, (H,9,10) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it’s important to note that the compound can be used as an intermediate in various chemical reactions .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 232.06 .Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry Applications
Regio- and Chemoselective Bromination : The study of bromination reactions under various conditions demonstrates the versatility of bromo-substituted compounds in organic synthesis. Specifically, the research highlights methods for brominating cyclopentenones and ketones, which are crucial for synthesizing a wide array of useful substances, including bromo-substituted 2-cyclopenten-1-ones and their analogues (Shirinian et al., 2012).
Polymer and Materials Science : The simple preparation of terthiophene-3′-carboxylic acid and its polymerization on a glassy carbon electrode reveals its potential in creating conducting polymers with applications in electronic devices. These polymers show increased conductivity in a state of full oxidation and exhibit fast electrochromic switching, making them suitable for use in solar cells and other electronic applications (Lee et al., 2002).
Solar Cell Performance : Conductive polymer precursors with various functional groups, including carboxylic acid and cyano groups, were synthesized and compared for their efficiency in photovoltaic cells. The study found that polymers with a carboxylic acid group, similar to the structure of 4-Bromo-5-cyanothiophene-2-carboxylic acid, show strong binding to TiO2 layers and improved cell efficiency (Yoon et al., 2011).
Advanced Applications
GPR35 Agonists : The discovery of thieno[3,2-b]thiophene-2-carboxylic acid derivatives as potent GPR35 agonists illustrates the compound's role in exploring new pharmacological pathways. These agonists show promise for further investigation of GPR35 biology and pharmacology, providing insights into new therapeutic targets (Deng et al., 2011).
Surface Functionalization : The study on carbodithioate-containing oligo- and polythiophenes for surface functionalization of nanoparticles highlights the potential of thiophene derivatives in materials science. These compounds can be used for modifying the surface properties of semiconductors and metals, impacting the development of nanotechnology and electronics (Querner et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-5-cyanothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrNO2S/c7-3-1-4(6(9)10)11-5(3)2-8/h1H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIPOZHSHPEPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1521491-96-2 |
Source


|
| Record name | 4-bromo-5-cyanothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661461.png)
![(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2661463.png)






![2-[[1-[2-(Trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2661475.png)


![N'-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2661479.png)
![1-[4-(methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione, trifluoroacetic acid](/img/structure/B2661480.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2661484.png)
